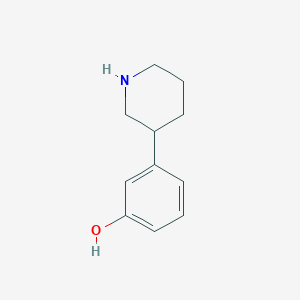

Phenol, 3-(3-piperidinyl)-

Vue d'ensemble

Description

Phenol, 3-(3-piperidinyl)-, also known as 3-(1-propyl-3-piperidinyl)phenol hydrobromide, is a compound that contains a phenol group and a piperidinyl group . The molecular formula of this compound is C14H22BrNO . It belongs to the class of organic compounds known as phenylpiperidines, which consists of a piperidine bound to a phenyl group .

Molecular Structure Analysis

The molecular structure of Phenol, 3-(3-piperidinyl)- consists of a phenol group and a piperidinyl group . The average mass of this compound is 177.243 Da .Chemical Reactions Analysis

Phenols, including Phenol, 3-(3-piperidinyl)-, can undergo many types of reactions as both the electron-rich benzene ring and the polar -OH group can participate in chemical reactions. Some of the reactions of phenols include reactions with bases, reactive metals, diazonium salts, nitration, and bromination .Physical And Chemical Properties Analysis

Phenols, including Phenol, 3-(3-piperidinyl)-, exhibit unique physical and chemical properties mainly due to the presence of the hydroxyl group . They generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenols are moderately soluble in water due to their ability to form hydrogen bonds with water .Applications De Recherche Scientifique

Anticancer Agent

3-(piperidin-3-yl)phenol: has been studied for its potential as an anticancer agent. Piperidine derivatives, including this compound, have shown activity against various cancer types by interfering with crucial signaling pathways like STAT-3, NF-κB, PI3k/Akt, and JNK/p38-MAPK . These pathways are essential for cancer cell survival, proliferation, and metastasis. By modulating these pathways, 3-(piperidin-3-yl)phenol may contribute to the inhibition of cell migration and cell cycle arrest, thereby reducing the survivability of cancer cells.

Pharmacological Applications

The piperidine moiety is a common feature in many pharmaceuticals due to its biological activity. Piperidine derivatives, including 3-(piperidin-3-yl)phenol, are present in more than twenty classes of pharmaceuticals . They are involved in a wide range of pharmacological applications, from analgesics to antipsychotics, showcasing the versatility of this compound in drug development.

Synthesis of Biologically Active Compounds

3-(piperidin-3-yl)phenol serves as a building block in the synthesis of various biologically active compounds. Its structure is conducive to chemical modifications, allowing for the creation of a diverse array of derivatives with potential therapeutic applications . This versatility makes it a valuable compound in medicinal chemistry research.

Neuropharmacology

In neuropharmacology, piperidine derivatives are explored for their effects on the central nervous system. Compounds like 3-(piperidin-3-yl)phenol may influence neurotransmitter systems, which could lead to new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Antiviral Research

Piperidine derivatives are also being investigated for their antiviral properties. Research into novel 3-(piperidin-3-yl)phenol derivatives aims to develop broad-spectrum antiviral agents that can be effective against a variety of viral infections . This research is particularly relevant in the context of emerging and re-emerging viral diseases.

Drug Discovery and Design

The piperidine nucleus, including that in 3-(piperidin-3-yl)phenol, is a pivotal cornerstone in drug discovery and design. Its pharmacophoric features are utilized in various therapeutic applications, making it a key component in the development of new drugs . The compound’s structural flexibility allows for the creation of novel drugs with specific target interactions.

Safety and Hazards

Orientations Futures

Piperidines, including Phenol, 3-(3-piperidinyl)-, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

3-piperidin-3-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1,3,5,7,10,12-13H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUOAVGLJXTEGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 3-(3-piperidinyl)- | |

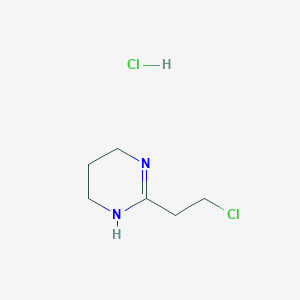

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methylbutyl)benzamide](/img/no-structure.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2935609.png)